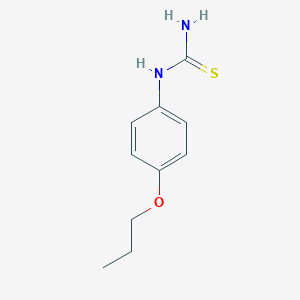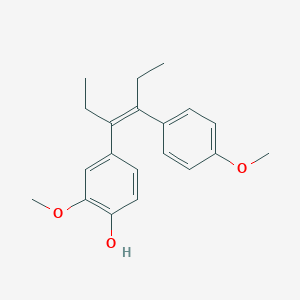![molecular formula C19H17NO2 B222019 trans-3,4-Dihydro-3,4-dihydroxy-7,10-dimethylbenz[C]acridine CAS No. 160637-30-9](/img/structure/B222019.png)
trans-3,4-Dihydro-3,4-dihydroxy-7,10-dimethylbenz[C]acridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-3,4-Dihydro-3,4-dihydroxy-7,10-dimethylbenz[C]acridine, also known as trans-DDA, is a synthetic compound that has been widely studied for its potential use in cancer treatment. This compound belongs to the acridine family and is a derivative of the natural product, berberine.
Mecanismo De Acción
The mechanism of action of trans-3,4-Dihydro-3,4-dihydroxy-7,10-dimethylbenz[C]acridine is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of oxidative stress. Trans-DDA has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to DNA damage and cell death. Trans-DDA has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication.
Biochemical and Physiological Effects:
Trans-DDA has been shown to have a number of biochemical and physiological effects. In addition to its cytotoxicity and apoptosis-inducing properties, trans-3,4-Dihydro-3,4-dihydroxy-7,10-dimethylbenz[C]acridine has been shown to inhibit the migration and invasion of cancer cells. Trans-DDA has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using trans-3,4-Dihydro-3,4-dihydroxy-7,10-dimethylbenz[C]acridine in lab experiments is its potent cytotoxicity against a variety of cancer cell lines. This makes it a useful tool for studying the mechanisms of cancer cell death and for testing the efficacy of other cancer treatments. However, one limitation of using trans-3,4-Dihydro-3,4-dihydroxy-7,10-dimethylbenz[C]acridine is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of trans-3,4-Dihydro-3,4-dihydroxy-7,10-dimethylbenz[C]acridine. One area of research is the development of more efficient synthesis methods for trans-3,4-Dihydro-3,4-dihydroxy-7,10-dimethylbenz[C]acridine. Another area of research is the development of more effective delivery methods for trans-3,4-Dihydro-3,4-dihydroxy-7,10-dimethylbenz[C]acridine, such as nanocarriers or liposomes. Additionally, further studies are needed to fully understand the mechanism of action of trans-3,4-Dihydro-3,4-dihydroxy-7,10-dimethylbenz[C]acridine and to identify potential drug targets for cancer treatment.
Métodos De Síntesis
The synthesis of trans-3,4-Dihydro-3,4-dihydroxy-7,10-dimethylbenz[C]acridine involves the condensation of 3,4-dihydroxybenzaldehyde with 7,10-dimethyl-1,2,3,4-tetrahydrobenz[c]acridine-1,8-dione. The reaction is catalyzed by a base such as potassium carbonate and is carried out in an organic solvent such as dimethyl sulfoxide. The resulting product is purified by column chromatography to obtain trans-3,4-Dihydro-3,4-dihydroxy-7,10-dimethylbenz[C]acridine in high purity.
Aplicaciones Científicas De Investigación
Trans-DDA has been extensively studied for its potential use in cancer treatment. Studies have shown that trans-3,4-Dihydro-3,4-dihydroxy-7,10-dimethylbenz[C]acridine exhibits potent cytotoxicity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. Trans-DDA has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
Número CAS |
160637-30-9 |
|---|---|
Nombre del producto |
trans-3,4-Dihydro-3,4-dihydroxy-7,10-dimethylbenz[C]acridine |
Fórmula molecular |
C19H17NO2 |
Peso molecular |
291.3 g/mol |
Nombre IUPAC |
(3S,4S)-7,10-dimethyl-3,4-dihydrobenzo[c]acridine-3,4-diol |
InChI |
InChI=1S/C19H17NO2/c1-10-3-4-12-11(2)13-5-6-15-14(7-8-17(21)19(15)22)18(13)20-16(12)9-10/h3-9,17,19,21-22H,1-2H3/t17-,19-/m0/s1 |
Clave InChI |
YCFMEUHBQOFKNX-HKUYNNGSSA-N |
SMILES isomérico |
CC1=CC2=NC3=C(C=CC4=C3C=C[C@@H]([C@H]4O)O)C(=C2C=C1)C |
SMILES |
CC1=CC2=NC3=C(C=CC4=C3C=CC(C4O)O)C(=C2C=C1)C |
SMILES canónico |
CC1=CC2=NC3=C(C=CC4=C3C=CC(C4O)O)C(=C2C=C1)C |
Sinónimos |
TRANS-3,4-DIHYDRO-3,4-DIHYDROXY-7,10-DIMETHYLBENZ[C]ACRIDINE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



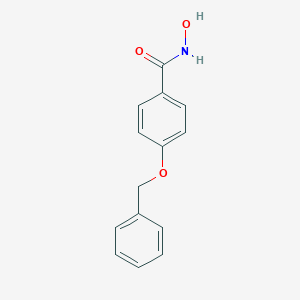
![5,6-Dihydro-4H-cyclopenta[c]furan-5-carboxylic acid](/img/structure/B221964.png)
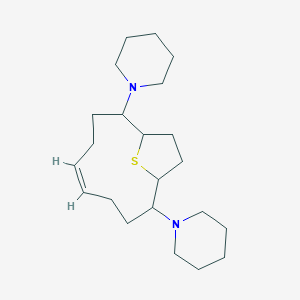
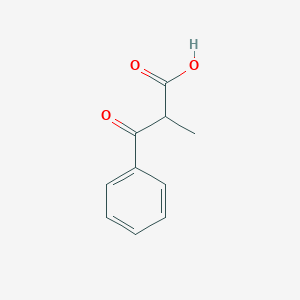
![N,N-dimethyl-4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B221998.png)
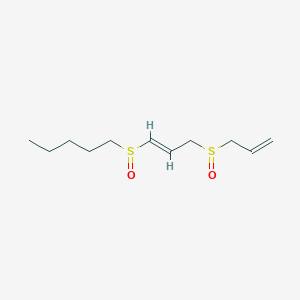
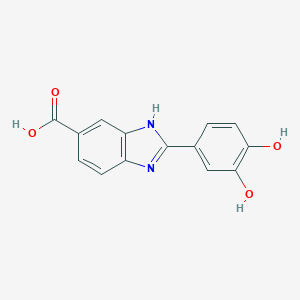
![5-bromo-N-[4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl]pyridine-3-carboxamide](/img/structure/B222074.png)

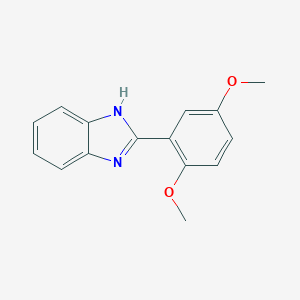
![2-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-1H-benzimidazole](/img/structure/B222187.png)

